

# Unveiling the Structural Nuances of Novel Pyrrolizidine Alkaloids: A Spectroscopic Data Guide

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## Compound of Interest

Compound Name: *Nilgirine*

Cat. No.: *B1609404*

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This technical guide provides an in-depth analysis of the spectroscopic data of recently discovered pyrrolizidine alkaloids (PAs), offering a crucial resource for researchers, scientists, and professionals in drug development. The focus is on the detailed interpretation of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, supplemented by comprehensive experimental protocols for the isolation and characterization of these compounds. This document aims to facilitate the unambiguous identification and structural elucidation of new PA entities, which is paramount for both understanding their biological activities and assessing their toxicological profiles.

## Core Spectroscopic Data of Novel Pyrrolizidine Alkaloids

The structural elucidation of novel pyrrolizidine alkaloids relies heavily on a suite of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides the elemental composition, while a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments reveals the intricate details of the molecular framework and stereochemistry. Here, we present the spectroscopic data for Sclerwalins A and B, two novel pyrrolizidine alkaloids isolated from the seeds of *Scleropyrum wallichianum*.

## Sclerwalin A

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

- Molecular Formula:  $C_{15}H_{21}NO_5$
- Measured  $m/z$ : 312.1492  $[M+H]^+$  (Calculated for  $C_{15}H_{22}NO_5$ , 312.1498)

### $^1H$ and $^{13}C$ NMR Spectroscopic Data

The  $^1H$  and  $^{13}C$  NMR data for Sclerwalin A were acquired in  $CDCl_3$  at 600 MHz and 150 MHz, respectively. The assignments were confirmed by a suite of 2D NMR experiments including HSQC, HMBC, and  $^1H$ - $^1H$  COSY.

Position	$\delta C$ (ppm)	$\delta H$ (ppm, J in Hz)
1	133.0	5.80 (brs)
2	131.2	
3	61.5	3.52 (m), 3.95 (m)
5	54.3	2.68 (m), 3.35 (m)
6	34.2	2.05 (m), 2.20 (m)
7	76.0	4.35 (m)
8	78.9	4.85 (m)
9	62.1	4.20 (d, 11.8), 4.75 (d, 11.8)
1'	167.5	
2'	128.9	
3'	138.5	6.85 (q, 7.1)
4'	15.9	1.85 (d, 7.1)
5'	12.5	1.80 (s)

## Sclerwalin B

## High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

- Molecular Formula:  $C_{15}H_{21}NO_5$
- Measured  $m/z$ : 312.1493  $[M+H]^+$  (Calculated for  $C_{15}H_{22}NO_5$ , 312.1498)

 $^1H$  and  $^{13}C$  NMR Spectroscopic Data

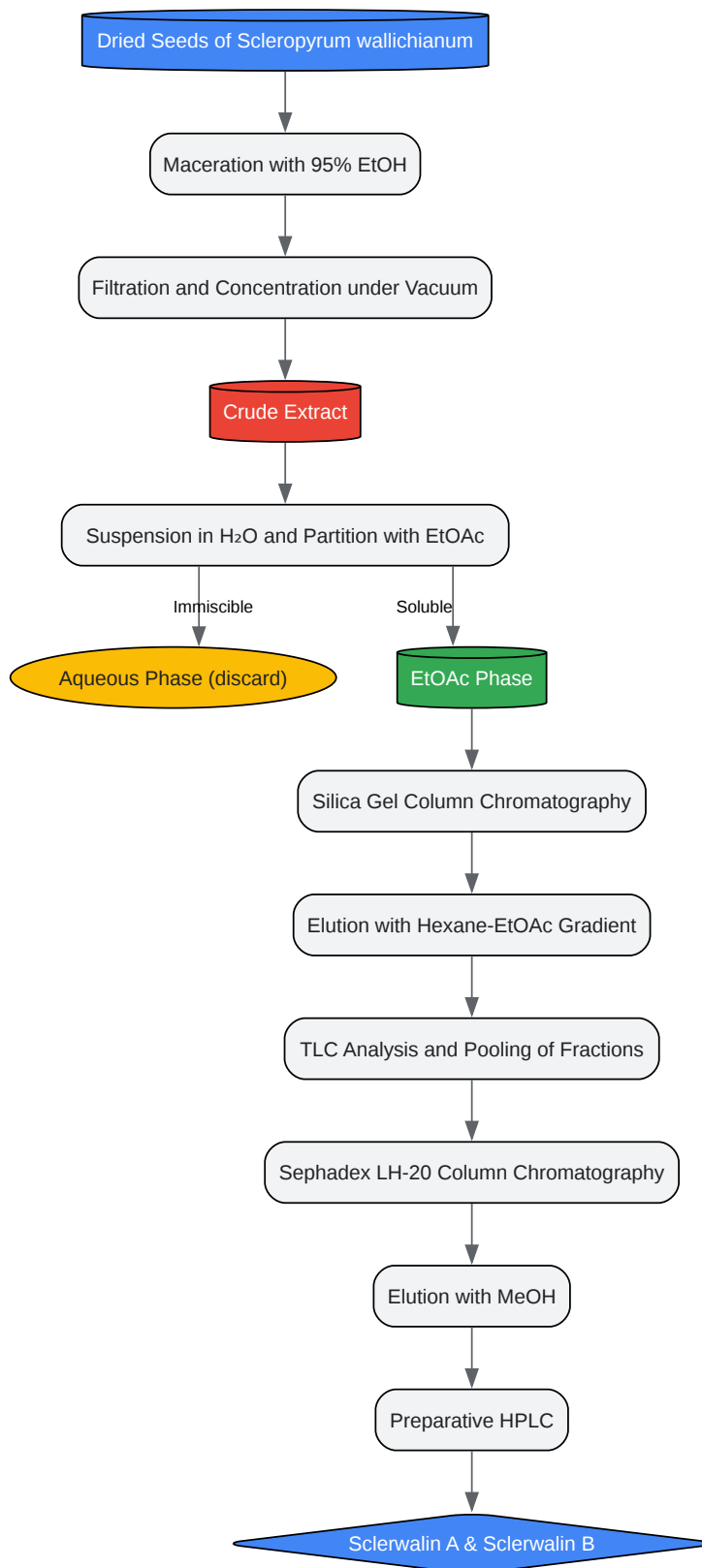
The  $^1H$  and  $^{13}C$  NMR data for Sclerwalin B were acquired in  $CDCl_3$  at 600 MHz and 150 MHz, respectively. The assignments were corroborated using HSQC, HMBC, and  $^1H$ - $^1H$  COSY experiments.

Position	$\delta C$ (ppm)	$\delta H$ (ppm, J in Hz)
1	133.2	5.82 (brs)
2	131.0	
3	61.8	3.55 (m), 3.98 (m)
5	54.5	2.70 (m), 3.38 (m)
6	34.5	2.08 (m), 2.23 (m)
7	76.3	4.38 (m)
8	79.1	4.88 (m)
9	62.4	4.23 (d, 12.0), 4.78 (d, 12.0)
1'	167.8	
2'	129.1	
3'	138.8	6.88 (q, 7.0)
4'	16.1	1.87 (d, 7.0)
5'	12.8	1.82 (s)

## Experimental Protocols

### Isolation of Sclerwalins A and B

The following protocol outlines the general procedure for the extraction and isolation of Sclerwalins A and B from the seeds of *Scleropyrum wallichianum*.



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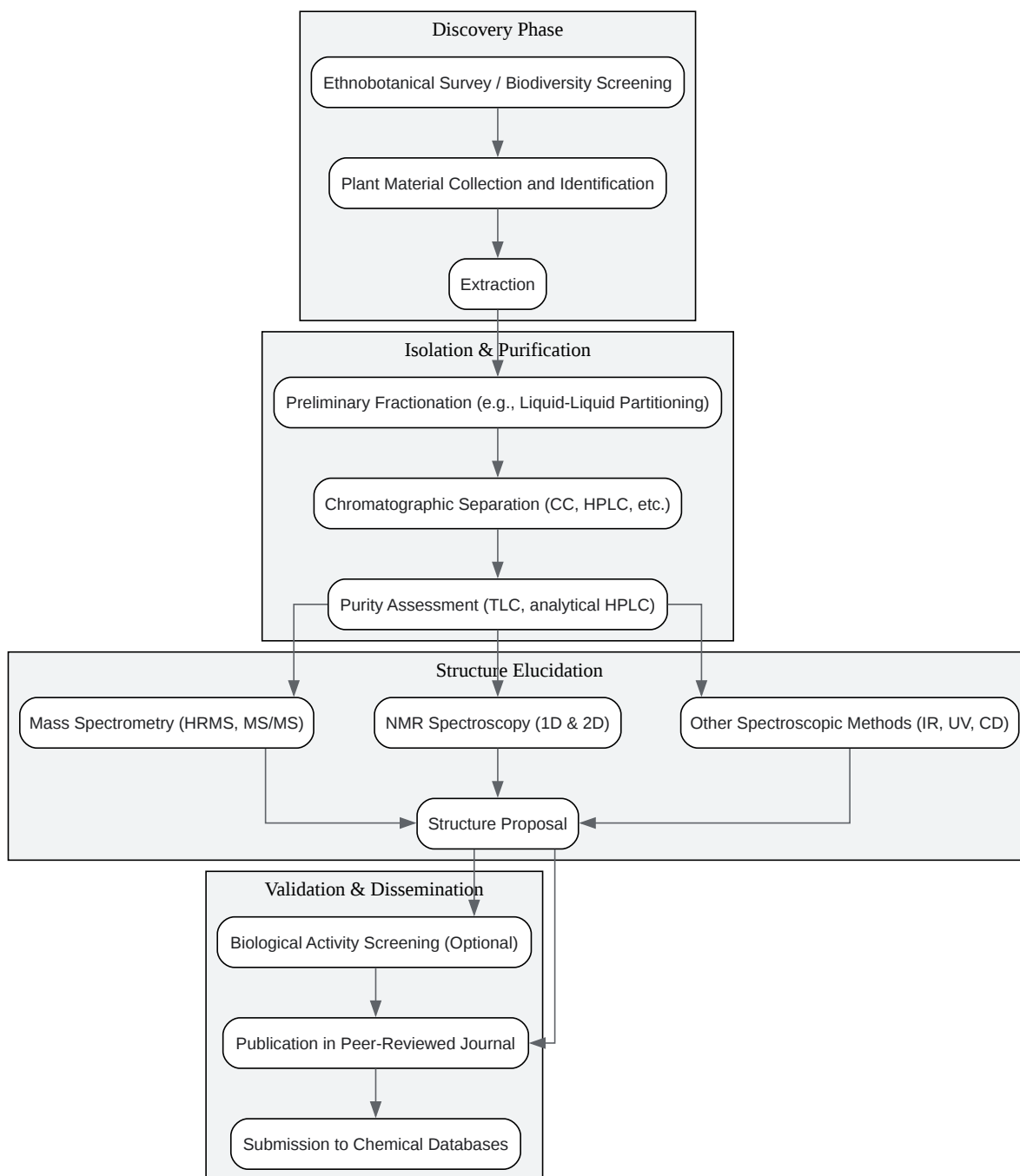
Figure 1: General workflow for the isolation of Sclerwalins A and B.

## Spectroscopic Analysis

All NMR spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the residual solvent signals ( $\text{CDCl}_3$ :  $\delta_{\text{H}}$  7.26,  $\delta_{\text{C}}$  77.16) as internal standards. Coupling constants ( $J$ ) are given in Hertz (Hz). HRESIMS data were obtained on an Agilent 6545 Q-TOF mass spectrometer.

## Logical Framework for Novel Pyrrolizidine Alkaloid Discovery

The discovery and characterization of novel pyrrolizidine alkaloids follow a systematic and logical progression of scientific inquiry. This process begins with the collection and extraction of biological material and culminates in the deposition of structural and spectroscopic data into scientific literature and databases.



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Figure 2: Logical framework for the discovery of novel pyrrolizidine alkaloids.

This guide serves as a foundational reference for the spectroscopic properties of novel pyrrolizidine alkaloids. The detailed data and protocols provided herein are intended to accelerate the research and development efforts within the scientific community focused on natural product chemistry and drug discovery.

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